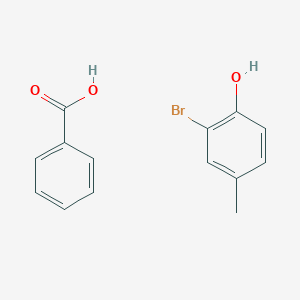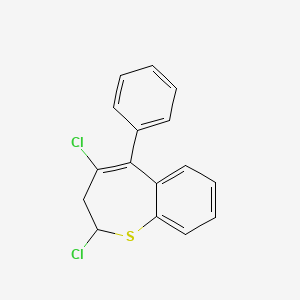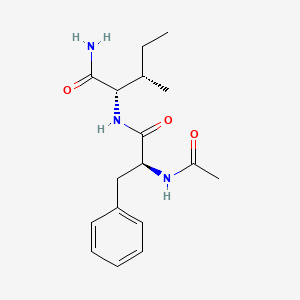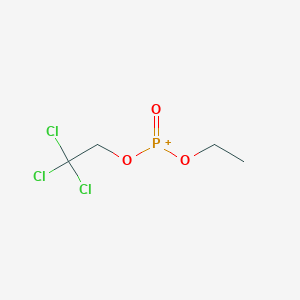
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium is a chemical compound with the molecular formula C4H7Cl3O4P. It is a member of the organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethoxy group, an oxo group, and a 2,2,2-trichloroethoxy group attached to a phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its convenience and efficiency . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy or trichloroethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction and conditions employed.
Scientific Research Applications
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved in its action include signal transduction and metabolic processes, which are influenced by the presence of the phosphorus atom and its substituents.
Comparison with Similar Compounds
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium can be compared with other similar organophosphorus compounds, such as:
Dimethylphosphine oxide: Similar in structure but lacks the trichloroethoxy group.
Triphenylphosphine oxide: Contains phenyl groups instead of ethoxy and trichloroethoxy groups.
Diethylphosphine oxide: Similar but with ethyl groups instead of ethoxy and trichloroethoxy groups.
The uniqueness of this compound lies in the presence of the trichloroethoxy group, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.
Properties
CAS No. |
66116-52-7 |
|---|---|
Molecular Formula |
C4H7Cl3O3P+ |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
ethoxy-oxo-(2,2,2-trichloroethoxy)phosphanium |
InChI |
InChI=1S/C4H7Cl3O3P/c1-2-9-11(8)10-3-4(5,6)7/h2-3H2,1H3/q+1 |
InChI Key |
GJRQYEAVXZCHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
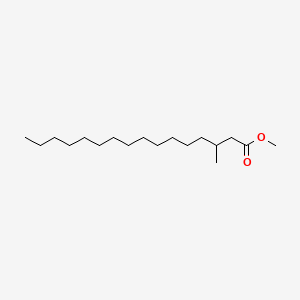
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
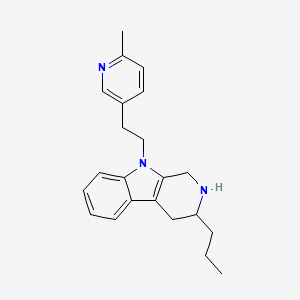
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
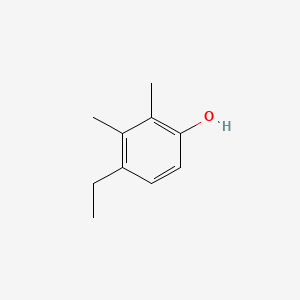

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
